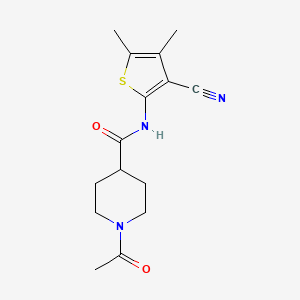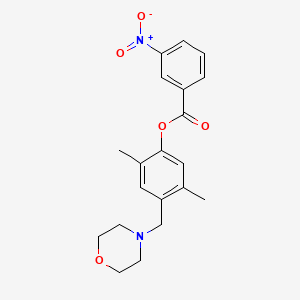![molecular formula C18H20ClFN2O B5323612 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "CFM-2" and is known for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CFM-2 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. CFM-2 has been found to bind to the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By binding to this protein, CFM-2 is believed to increase the levels of serotonin in the brain, which can help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can help to regulate mood and reduce anxiety. CFM-2 has also been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to modulate the activity of certain enzymes and proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 for lab experiments is its potential therapeutic applications. CFM-2 has been found to have a number of different properties that make it a promising candidate for the treatment of a variety of different diseases. However, one of the limitations of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to predict how it will behave in different experimental settings.
Zukünftige Richtungen
There are a number of different future directions for research on CFM-2. One area of research that is currently being explored is the potential use of CFM-2 in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of research is the development of new synthesis methods for CFM-2 that are more efficient and cost-effective. Additionally, researchers are exploring the potential use of CFM-2 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CFM-2 involves a multi-step process that has been developed over the years. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-fluorobenzylamine to form the intermediate compound 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol. The intermediate compound is then subjected to further reactions to yield the final product CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant properties. CFM-2 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Eigenschaften
IUPAC Name |
3-chloro-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-18-11-17(23)5-4-15(18)13-22-8-6-21(7-9-22)12-14-2-1-3-16(20)10-14/h1-5,10-11,23H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFXXZCNQJZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)


![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)


![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)